![molecular formula C14H13Cl2F3N4 B2561917 4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine CAS No. 341966-48-1](/img/structure/B2561917.png)
4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Molecular Geometry and Self-Aggregation
Research conducted by Rajput et al. (2007) on the derivatives of ethylenediamine-N,N,N',N'-tetraamides, which share structural similarities with the compound , demonstrates how substituents can influence molecular geometry and self-aggregation behaviors in crystal structures. This study provides insight into the potential for designing materials with specific molecular and supramolecular geometries for various applications, including sensors and molecular recognition systems (Rajput, Sanphui, & Biradha, 2007).
Chemosensitive Derivatives for Optical Detection
Tamiaki et al. (2013) explored the synthesis of chemosensitive chlorophyll derivatives for the optical detection of various amines. These derivatives, which are structurally related to the initial compound, exhibit potential for environmental monitoring and the development of optical sensors based on synthetic pigments. The study highlights the importance of structural modifications to enhance sensitivity and selectivity in detection applications (Tamiaki, Azuma, Kinoshita, Monobe, Miyatake, & Sasaki, 2013).
Anticancer Properties of Palladium(II) Complexes
A study by Zafar et al. (2019) on the synthesis, characterization, and anti-cancer properties of water-soluble bis(PYE) pro-ligands and derived palladium(II) complexes sheds light on the potential biomedical applications of such compounds. The research demonstrates significant cytotoxicity against human breast cancer cell lines, suggesting the compound and its derivatives could be explored further for therapeutic applications (Zafar, Masood, Chaudhry, Muhammad, Dalebrook, Nazar, Malik, Mughal, & Wright, 2019).
Novel Host Molecules for Channel Inclusion Compounds
Research on the structure of new host molecules that form channel inclusion compounds by Fridman Moshe Kapon et al. (2006) indicates the potential of using such compounds in the design of new materials with specific host-guest interactions. This has implications for drug delivery systems and the development of novel materials with tailored properties (Fridman Moshe Kapon, Sheynin, & Kaftory, 2006).
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
4-chloro-1-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4/c15-9-1-2-12(11(20)6-9)21-3-4-22-13-10(16)5-8(7-23-13)14(17,18)19/h1-2,5-7,21H,3-4,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISBMFNWDKLIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
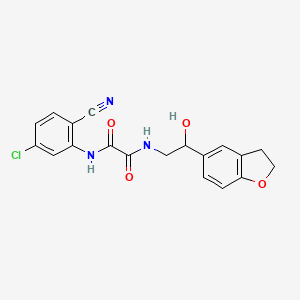
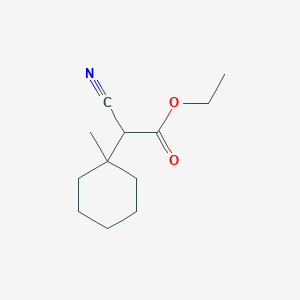
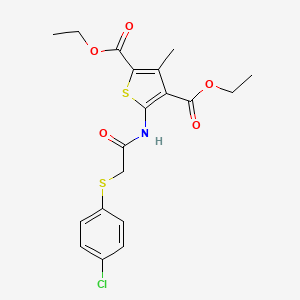

![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)

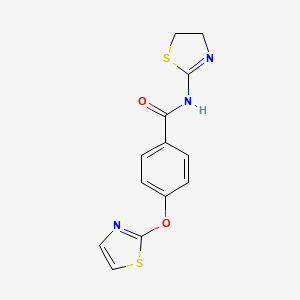
![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)
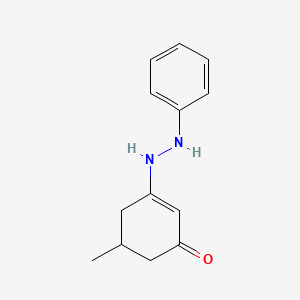

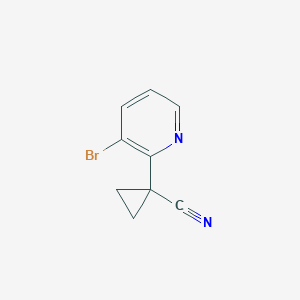
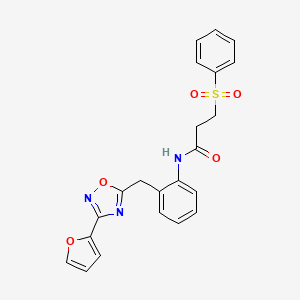
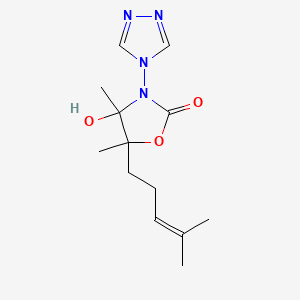
![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)
